tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 193888-15-2
VCID: VC2034306
InChI: InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl
Molecular Formula: C10H12BrClN2O2
Molecular Weight: 307.57 g/mol

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

CAS No.: 193888-15-2

Cat. No.: VC2034306

Molecular Formula: C10H12BrClN2O2

Molecular Weight: 307.57 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate - 193888-15-2

Specification

CAS No. 193888-15-2
Molecular Formula C10H12BrClN2O2
Molecular Weight 307.57 g/mol
IUPAC Name tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate
Standard InChI InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)
Standard InChI Key WHXZDMLRCAXMNG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl

Introduction

Chemical Identity and Structure

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate (CAS No. 193888-15-2) is a crystalline solid with the molecular formula C₁₀H₁₂BrClN₂O₂ and a molecular weight of 307.57 g/mol . The compound features a pyridine core with bromine at the 5-position, chlorine at the 2-position, and a tert-butyloxycarbonyl (BOC) protected amino group at the 3-position .

Structural Identifiers

The compound can be identified through various chemical notation systems as outlined below:

Identifier TypeValue
IUPAC Nametert-Butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate
InChIInChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)
InChIKeyWHXZDMLRCAXMNG-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl
MDL NumberMFCD19237226

Table 1: Chemical Identifiers for tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

Common Synonyms

The compound is known by several synonyms in chemical databases and literature:

  • 3-(BOC-Amino)-5-bromo-2-chloropyridine

  • tert-Butyl (5-broMo-2-chloropyridin-3-yl)carbaMate

  • (5-BroMo-2-chloro-pyridin-3-yl)-carbaMic acid tert-butyl ester

  • Carbamic acid, (5-bromo-2-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate are crucial for understanding its behavior in various applications and reactions.

Physical Properties

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a solid compound with specific handling requirements:

PropertyValue
Physical StateSolid
ColorNot specified in available data
OdorNot specified in available data
Melting PointNot reported in available data
Boiling PointNot reported in available data
DensityNot reported in available data
Recommended StorageInert atmosphere, 2-8°C

Table 2: Physical Properties of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

Chemical Reactivity

As a carbamate derivative, this compound exhibits chemical properties characteristic of both carbamates and halogenated pyridines. The presence of the BOC protecting group on the nitrogen atom is particularly significant for its reactivity profile and applications in synthesis.

The carbamate group (-NHCOO-) is known to exist in two rotameric forms: syn and anti. This conformational flexibility is relevant to the compound's reactivity and binding properties in various chemical contexts . The syn/anti equilibrium can be influenced by specific hydrogen-bonding systems, which may selectively perturb this balance .

Classification ParameterValue
GHS SymbolGHS07
Signal WordWarning
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP264-P270-P301+P312-P330-P501

Table 3: GHS Classification of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

Significance in Organic Chemistry and Medicinal Applications

Role of Carbamates in Medicinal Chemistry

Carbamates represent a key structural motif in many approved drugs and prodrugs. Their increasing use in medicinal chemistry is notable, with many derivatives specifically designed to make drug-target interactions through their carbamate moiety .

The carbamate functional group offers several advantages in drug design:

  • Improved metabolic stability compared to esters

  • Ability to modulate the basicity of neighboring nitrogen atoms

  • Capacity to form hydrogen bonds, important for target binding

  • Potential to act as prodrugs, releasing active compounds under specific conditions

Significance of Halogenated Pyridines

The 5-bromo-2-chloropyridine core of the title compound is significant because:

  • Halogenated pyridines serve as versatile building blocks in organic synthesis

  • The halogens (Br and Cl) provide sites for further functionalization through cross-coupling reactions

  • The pyridine nitrogen can participate in hydrogen bonding and coordination with metals

Manufacturer/SupplierProduct NumberPurityQuantityPrice (USD)Reference Date
TRCB700760Not specified100mg$602021-12-16
AK ScientificV4070Not specified10g$3172021-12-16
American Custom Chemicals CorporationHCH036999095.00%5MG$502.712021-12-16
ChemenuCM17043295%25g$4382021-12-16
CrysdotCD1117476595+%25g$4682021-12-16
ChemShuttle14327395%Not specifiedNot specified2025-04-09

Table 4: Commercial Availability and Pricing of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

Several other suppliers also offer the compound, including Alchem Pharmtech, Aladdin Scientific, Amadis Chemical Company Limited, SuZhou ShiYa Biopharmaceuticals, 9ding chemical, Anichem Inc., and others .

Comparison with Structurally Related Compounds

Several compounds structurally related to tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate are worth examining for comparison:

tert-Butyl N-(5-bromo-3-chloropyridin-2-yl)carbamate

This isomeric compound (CAS No. 748812-75-1) differs in the position of the carbamate group (2-position instead of 3-position) and chlorine atom (3-position instead of 2-position). It shares the same molecular formula and weight as the title compound .

5-Bromo-2-chloropyridin-3-ol

This compound (CAS No. 286946-77-8) represents a potential synthetic precursor or degradation product of the title compound, where the carbamate group is replaced by a hydroxyl group. It has a molecular formula of C₅H₃BrClNO and a molecular weight of 208.44 g/mol .

tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate

This related compound (CAS No. 334016-81-8) contains an additional methylene (CH₂) group between the pyridine ring and the carbamate nitrogen, and features a methoxy group instead of chlorine at the 2-position. It has a molecular formula of C₁₂H₁₇BrN₂O₃ and a molecular weight of 317.179 g/mol .

Applications in Synthetic Chemistry

As a Building Block

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate serves as a valuable building block in organic synthesis due to its functionalized structure:

  • The BOC protecting group allows selective reactions at other positions of the molecule

  • The bromine and chlorine atoms provide sites for cross-coupling reactions (e.g., Suzuki, Stille, Negishi)

  • The protected amine can be deprotected under acidic conditions to reveal a reactive amino group for further transformations

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